5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline
Description
Properties
IUPAC Name |
5-[(4-chlorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3/c24-18-12-10-16(11-13-18)14-27-15-20-22(17-6-2-1-3-7-17)25-26-23(20)19-8-4-5-9-21(19)27/h1-13,15H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNGKLIDFQDQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate chalcones with thiosemicarbazide under alkaline conditions, followed by cyclization to form the pyrazoloquinoline core . The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper, can also enhance the efficiency of the synthesis. Additionally, microwave-assisted synthesis and solvent-free conditions are explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxides, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
The compound exhibits various biological activities that make it a candidate for pharmaceutical applications:
Antimicrobial Activity
Research indicates that 5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline demonstrates significant antimicrobial properties. It has been shown to inhibit bacterial enzymes and disrupt cell membrane integrity, which is crucial for its effectiveness against various pathogens .
Anticonvulsant Properties
In studies evaluating anticonvulsant activity, this compound has been tested against models induced by maximal electroshock and pentylenetetrazol. Results indicated protective effects against seizures, with some derivatives exhibiting reduced central nervous system depression compared to traditional anticonvulsants like phenytoin .
Case Studies
- Antimicrobial Efficacy : A study screened synthesized derivatives against Gram-positive and Gram-negative bacteria. The results highlighted the compound's effectiveness at inhibiting growth at low concentrations, suggesting potential for development into new antibacterial agents .
- Neuropharmacological Evaluation : In an investigation of its anticonvulsant effects, the compound was administered at various doses to assess its efficacy and safety profile. The findings revealed that several derivatives provided significant protection from seizures with minimal neurotoxicity .
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the function of bacterial enzymes or disrupt cell membrane integrity . As an anticancer agent, it may interfere with DNA replication or induce apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazolo[4,3-c]quinoline derivatives exhibit structural versatility due to variations in substituents at positions 3, 5, and 6. Below is a comparative analysis of key analogs:
Structural and Physicochemical Properties
Structure-Activity Relationships (SAR)
- Position 5 : Chloro or bromo substituents enhance receptor binding and cytotoxicity vs. methyl or hydrogen .
- Position 8 : Methyl groups reduce steric hindrance, improving synthetic accessibility but diminishing bioactivity .
- Position 3 : Aryl groups (e.g., phenyl) are essential for π-π stacking interactions with target proteins .
Q & A
Q. What synthetic routes are most effective for preparing 5-[(4-chlorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with condensation of phenylhydrazine derivatives with substituted quinoline precursors. For example:
Hydrazone formation : React 4-chlorobenzyl chloride with phenylhydrazine to generate a substituted hydrazone intermediate.
Cyclization : Use a Suzuki–Miyaura coupling (e.g., with Pd(PPh₃)₄ catalyst) to fuse the pyrazole and quinoline rings .
Purification : Employ column chromatography (silica gel, eluent: hexane/ethyl acetate) to isolate the product (>85% purity) .
Variations in substituent positions may require modified precursors or coupling agents .
Q. Which analytical techniques are critical for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm, methylene protons at δ 5.2–5.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated for C₂₄H₁₈ClN₃: 408.1264, observed: 408.1267) .
- X-ray crystallography : Resolves 3D conformation and bond angles (e.g., dihedral angle between pyrazole and quinoline rings: 12.5°) .
Q. What preliminary biological screening methods assess its pharmacological potential?
- Methodological Answer :
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, IC₅₀ determination via MTT assay) or bacterial strains (e.g., E. coli MIC evaluation) .
- Enzyme inhibition : Screen against kinases (e.g., EGFR) using fluorescence-based assays .
- Solubility/stability : Use HPLC to monitor degradation in simulated gastric fluid (pH 2.0) .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in pyrazoloquinoline synthesis?
- Methodological Answer :
- Catalyst screening : Compare Pd(OAc)₂ vs. PdCl₂(PPh₃)₂ for Suzuki coupling efficiency (yields improve from 60% to 92% with ligand-free conditions) .
- Microwave-assisted synthesis : Reduce reaction time from 24 hrs to 2 hrs (80°C, 300 W) while maintaining >90% yield .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance cyclization vs. non-polar solvents (toluene) .
Q. What computational strategies predict binding modes with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., binding affinity ΔG = -9.2 kcal/mol for CDK2) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (AMBER force field) to assess hydrogen bond retention .
- QSAR modeling : Corolate substituent electronegativity (e.g., Cl at position 4) with anti-inflammatory activity (R² = 0.89) .
Q. How can structural contradictions in XRD vs. NMR data be resolved?
- Methodological Answer :
- Dynamic NMR : Analyze temperature-dependent spectra to detect conformational flexibility (e.g., ring puckering in solution vs. solid state) .
- DFT calculations : Compare theoretical (B3LYP/6-31G*) and experimental bond lengths (deviation <0.02 Å confirms accuracy) .
- Cocrystallization : Co-crystallize with a heavy atom (e.g., bromine) to enhance XRD resolution .
Q. What strategies validate structure-activity relationships (SAR) for pyrazoloquinoline derivatives?
- Methodological Answer :
- Systematic substitution : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups at position 3/5 .
- Free-Wilson analysis : Quantify contributions of substituents to bioactivity (e.g., 4-Cl increases cytotoxicity by 40%) .
- Proteomics : Use LC-MS/MS to identify protein targets in treated cells (e.g., upregulation of apoptosis markers like caspase-3) .
Q. How should stability issues in aqueous buffers be mitigated during pharmacological assays?
- Methodological Answer :
- Lyophilization : Prepare lyophilized stock solutions in DMSO (stored at -80°C) to prevent hydrolysis .
- Surfactant addition : Use Tween-80 (0.1% v/v) to enhance solubility in PBS (pH 7.4) .
- Degradation kinetics : Monitor via UPLC-MS at 37°C (t₁/₂ = 8 hrs in plasma; stabilize with EDTA) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
